molecular formula C43H42ClFN4O10S3 B193493 Lapatinib Ditosylate CAS No. 388082-77-7

Lapatinib Ditosylate

Cat. No. B193493
M. Wt: 925.5 g/mol
InChI Key: UWYXLGUQQFPJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08563719B2

Procedure details

Lapatinib ditosylate (5.0 g, 5.4 mmol, 96.5% HPLC purity with the maximum individual impurity at 0.8%) was dissolved in DMSO (10 mL) at 70° C. (internal temperature). MeCN (10 mL) was added dropwise into the mixture at 70-80° C. (internal temperature) and was stirred at this temperature for 1 h. Over a 4 h period the mixture was cooled to room temperature. MeCN (30 mL) was added dropwise, and the mixture was stirred for 1 h, then filtered and washed with MeCN (10 mL). The filter cake was dried under vacuum at 60° C. for 16 h to give 4.0 g lapatinib ditosylate as crystalline Form 1 (as disclosed in U.S. Pat. No. 7,157,466 B2) with 99.6% HPLC purity in 78% HPLC yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:6][CH:7]=1.[CH3:12][C:13]1[CH:14]=[CH:15][C:16]([S:19]([OH:22])(=[O:21])=[O:20])=[CH:17][CH:18]=1.[CH3:23][S:24]([CH2:27][CH2:28][NH:29][CH2:30][C:31]1[O:35][C:34]([C:36]2[CH:37]=[CH:38][C:39]3[N:45]=[CH:44][N:43]=[C:42]([NH:46][C:47]4[CH:48]=[CH:49][C:50]([O:54][CH2:55][C:56]5[CH:57]=[CH:58][CH:59]=[C:60]([F:62])[CH:61]=5)=[C:51]([Cl:53])[CH:52]=4)[C:40]=3[CH:41]=2)=[CH:33][CH:32]=1)(=[O:26])=[O:25].O.CC#N>CS(C)=O>[S:8]([C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=1)([OH:11])(=[O:10])=[O:9].[S:19]([C:16]1[CH:17]=[CH:18][C:13]([CH3:12])=[CH:14][CH:15]=1)([OH:22])(=[O:21])=[O:20].[Cl:53][C:51]1[CH:52]=[C:47]([NH:46][C:42]2[C:40]3[C:39](=[CH:38][CH:37]=[C:36]([C:34]4[O:35][C:31]([CH2:30][NH:29][CH2:28][CH2:27][S:24]([CH3:23])(=[O:25])=[O:26])=[CH:32][CH:33]=4)[CH:41]=3)[N:45]=[CH:44][N:43]=2)[CH:48]=[CH:49][C:50]=1[O:54][CH2:55][C:56]1[CH:57]=[CH:58][CH:59]=[C:60]([F:62])[CH:61]=1 |f:0.1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O.CC=1C=CC(=CC1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C=2C=CC3=C(C2)C(=NC=N3)NC=4C=CC(=C(C4)Cl)OCC=5C=CC=C(C5)F.O
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CC#N
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at this temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with MeCN (10 mL)
CUSTOM
Type
CUSTOM
Details
The filter cake was dried under vacuum at 60° C. for 16 h
Duration
16 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S(=O)(=O)(O)C1=CC=C(C)C=C1.S(=O)(=O)(O)C1=CC=C(C)C=C1.ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)NC1=NC=NC2=CC=C(C=C12)C=1OC(=CC1)CNCCS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.